molecular formula C18H17FO4 B2692655 Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate CAS No. 344280-52-0

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B2692655
CAS No.: 344280-52-0
M. Wt: 316.328
InChI Key: ZKDYOVXILMVHEN-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:

4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid+methanolH2SO4Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate+water\text{4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid+methanolH2​SO4​​Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
  • Methyl 2-(4-bromophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
  • Methyl 2-(4-methylphenyl)-4-(3-methoxyphenyl)-4-oxobutanoate

Uniqueness

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-22-15-5-3-4-13(10-15)17(20)11-16(18(21)23-2)12-6-8-14(19)9-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDYOVXILMVHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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